REACTION_SMILES
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[CH2:56]1[O:57][CH2:58][CH2:59][CH2:60]1.[CH3:40][O:41][CH2:42][CH2:43][O:44][C:45]([N:46]=[N:47][C:48]([O:49][CH2:50][CH2:51][O:52][CH3:53])=[O:54])=[O:55].[O:29]=[C:30]1[NH:31][C:32](=[O:33])[c:34]2[cH:35][cH:36][cH:37][cH:38][c:39]21.[OH2:61].[c:10]1([P:11]([c:12]2[cH:13][cH:14][cH:15][cH:16][cH:17]2)[c:18]2[cH:19][cH:20][cH:21][cH:22][cH:23]2)[cH:24][cH:25][cH:26][cH:27][cH:28]1.[c:1]1([CH2:7][CH2:8][OH:9])[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[c:1]1([CH2:7][CH2:8][N:31]2[C:30](=[O:29])[c:39]3[c:34]([cH:35][cH:36][cH:37][cH:38]3)[C:32]2=[O:33])[cH:2][cH:3][cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCCOC(=O)N=NC(=O)OCCOC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1NC(=O)c2ccccc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc(P(c2ccccc2)c2ccccc2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCCc1ccccc1
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Name
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Type
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product
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Smiles
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O=C1c2ccccc2C(=O)N1CCc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |